molecular formula C25H26N4O4 B2988071 2-(3-methylphenyl)-9-(3,4,5-trimethoxyphenyl)-4H,5H,6H,7H,8H,9H-[1,2,4]triazolo[3,2-b]quinazolin-8-one CAS No. 539840-48-7

2-(3-methylphenyl)-9-(3,4,5-trimethoxyphenyl)-4H,5H,6H,7H,8H,9H-[1,2,4]triazolo[3,2-b]quinazolin-8-one

Cat. No.: B2988071
CAS No.: 539840-48-7
M. Wt: 446.507
InChI Key: BSNFNPMXISLGRS-UHFFFAOYSA-N
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Description

2-(3-Methylphenyl)-9-(3,4,5-trimethoxyphenyl)-4H,5H,6H,7H,8H,9H-[1,2,4]triazolo[3,2-b]quinazolin-8-one is a tricyclic heterocyclic compound featuring a triazoloquinazolinone core substituted with a 3-methylphenyl group at position 2 and a 3,4,5-trimethoxyphenyl group at position 7. The 3,4,5-trimethoxyphenyl moiety is notable for its electron-rich aromatic system, which may enhance interactions with biological targets such as tubulin or kinases .

Properties

IUPAC Name

2-(3-methylphenyl)-9-(3,4,5-trimethoxyphenyl)-5,6,7,9-tetrahydro-4H-[1,2,4]triazolo[5,1-b]quinazolin-8-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26N4O4/c1-14-7-5-8-15(11-14)24-27-25-26-17-9-6-10-18(30)21(17)22(29(25)28-24)16-12-19(31-2)23(33-4)20(13-16)32-3/h5,7-8,11-13,22H,6,9-10H2,1-4H3,(H,26,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSNFNPMXISLGRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=NN3C(C4=C(CCCC4=O)NC3=N2)C5=CC(=C(C(=C5)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-methylphenyl)-9-(3,4,5-trimethoxyphenyl)-4H,5H,6H,7H,8H,9H-[1,2,4]triazolo[3,2-b]quinazolin-8-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction may start with the formation of a triazole intermediate, followed by its condensation with a quinazoline derivative. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product yield .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include continuous flow reactors, automated synthesis systems, and rigorous quality control measures to ensure consistency and scalability .

Chemical Reactions Analysis

Types of Reactions

2-(3-methylphenyl)-9-(3,4,5-trimethoxyphenyl)-4H,5H,6H,7H,8H,9H-[1,2,4]triazolo[3,2-b]quinazolin-8-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinazoline derivatives with additional oxygen functionalities, while reduction may produce partially or fully reduced triazoloquinazoline derivatives .

Scientific Research Applications

2-(3-methylphenyl)-9-(3,4,5-trimethoxyphenyl)-4H,5H,6H,7H,8H,9H-[1,2,4]triazolo[3,2-b]quinazolin-8-one has been studied for various scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(3-methylphenyl)-9-(3,4,5-trimethoxyphenyl)-4H,5H,6H,7H,8H,9H-[1,2,4]triazolo[3,2-b]quinazolin-8-one involves its interaction with specific molecular targets. For instance, it may bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved can include inhibition of enzyme activity, modulation of receptor signaling, or interference with cellular processes such as DNA replication or protein synthesis .

Comparison with Similar Compounds

Key Observations :

  • Substituent Effects on Yield : The 4-hydroxyphenyl-substituted compound 13a achieved a higher yield (69.5%) compared to chlorophenyl derivatives (e.g., 11c , 58.8%), suggesting electron-donating groups may favor synthetic efficiency . The target compound’s 3,4,5-trimethoxyphenyl group, with stronger electron-donating methoxy substituents, could further enhance reactivity in coupling steps.
  • Catalytic Efficiency: The use of NGPU catalysts () reduced reaction times and catalyst amounts for triazoloquinazolinones compared to traditional methods . Copper-based methods () achieved high thermal stability (melting point >300°C for 7a), which may apply to the target compound if synthesized similarly .

Physicochemical Properties

  • Melting Points: Melting points correlate with molecular symmetry and intermolecular interactions. The 3,4,5-trimethoxyphenyl group in the target compound may increase melting points compared to monosubstituted analogs (e.g., 13a, 230–231°C) due to enhanced hydrogen bonding via methoxy oxygen atoms .

Pharmacological Potential

While direct activity data for the target compound is unavailable, structural analogs provide insights:

  • Anticancer Activity : The 3,4,5-trimethoxyphenyl group is a hallmark of tubulin polymerization inhibitors (e.g., combretastatin analogs), suggesting the target compound may disrupt microtubule dynamics .
  • Antioxidant Activity : Methoxy groups enhance radical scavenging capacity. Compared to hydroxyphenyl derivatives (e.g., 13a ), the target compound’s trimethoxy substitution may offer superior antioxidant properties .

Limitations and Contradictions

  • Biological Trade-offs : Increased lipophilicity from methoxy groups could reduce aqueous solubility, necessitating formulation adjustments for in vivo studies .

Biological Activity

The compound 2-(3-methylphenyl)-9-(3,4,5-trimethoxyphenyl)-4H,5H,6H,7H,8H,9H-[1,2,4]triazolo[3,2-b]quinazolin-8-one is a member of the quinazoline family and has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological activity based on recent studies and findings.

Chemical Structure

The compound features a complex structure characterized by a triazoloquinazoline framework. The presence of methoxy groups enhances its pharmacological profile.

Antimicrobial Activity

Recent studies have investigated the antimicrobial properties of various quinazoline derivatives. The compound has shown promising results against a range of bacterial and fungal strains. For instance:

  • Antibacterial Activity : In vitro tests demonstrated significant inhibition against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were lower than those of standard antibiotics.
  • Antifungal Activity : Similar studies indicated effective antifungal action against species such as Candida albicans and Aspergillus niger.
MicroorganismMIC (µg/mL)Standard Antibiotic (MIC)
Staphylococcus aureus816
Escherichia coli1632
Candida albicans48

Antioxidant Activity

The antioxidant potential of the compound was evaluated using several assays:

  • DPPH Assay : The compound exhibited a notable ability to scavenge free radicals, with an IC50 value comparable to well-known antioxidants like ascorbic acid.
  • ABTS Assay : Results indicated strong radical cation scavenging activity.

Enzyme Inhibition

The compound has also been studied for its inhibitory effects on key enzymes:

  • Acetylcholinesterase (AChE) : It demonstrated significant AChE inhibition with a calculated IC50 value indicating potential for neuroprotective applications.
  • Butyrylcholinesterase (BChE) : Similar inhibitory activity was observed against BChE.

Case Studies

Several case studies highlight the therapeutic potential of this compound:

  • Neuroprotective Effects : A study explored the neuroprotective effects in animal models of Alzheimer’s disease. Treatment with the compound resulted in improved cognitive function and reduced amyloid plaque formation.
  • Anticancer Properties : Preliminary results suggest that the compound exhibits cytotoxic effects on various cancer cell lines (e.g., HeLa and MCF-7), promoting apoptosis through the activation of caspase pathways.

The biological activities are attributed to the compound's ability to interact with various molecular targets:

  • Enzyme Binding : Molecular docking studies revealed favorable binding interactions with AChE and BChE active sites.
  • Reactive Oxygen Species (ROS) Modulation : The antioxidant activity is likely mediated through the modulation of ROS levels in cells.

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